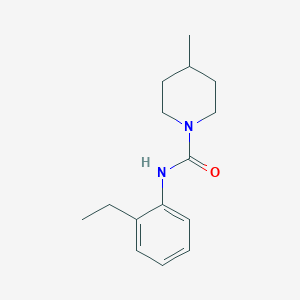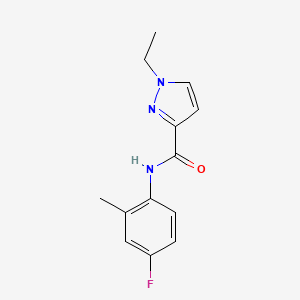
N-(2-ethylphenyl)-4-methyl-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-4-methyl-1-piperidinecarboxamide, commonly known as Ephenidine, is a dissociative anesthetic and a research chemical that is being widely studied in the field of medicinal chemistry. Ephenidine is a phenylpiperidine derivative and has shown promising results in the treatment of various neurological and psychiatric disorders.
作用機序
The exact mechanism of action of Ephenidine is not fully understood. However, it is believed to work by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in the transmission of pain signals. By blocking these receptors, Ephenidine is able to reduce pain perception and induce a dissociative state.
Biochemical and Physiological Effects:
Ephenidine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. Ephenidine has also been shown to have anti-inflammatory properties, which may contribute to its pain-relieving effects.
実験室実験の利点と制限
One of the main advantages of using Ephenidine in lab experiments is its high potency and selectivity for NMDA receptors. This makes it a valuable tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one limitation of using Ephenidine in lab experiments is its potential for abuse and dependence. Therefore, it should be handled with caution and only used by trained professionals.
将来の方向性
There are several future directions for the study of Ephenidine. One area of research is the development of more potent and selective NMDA receptor antagonists for the treatment of neurological and psychiatric disorders. Another area of research is the investigation of the long-term effects of Ephenidine use on the brain and body. Additionally, the potential use of Ephenidine as an anesthetic agent in clinical settings should be explored further.
Conclusion:
In conclusion, Ephenidine is a promising research chemical that has shown potential in the treatment of various neurological and psychiatric disorders. Its unique mechanism of action and pain-relieving properties make it a valuable tool for studying the role of NMDA receptors in these disorders. However, its potential for abuse and dependence should be taken into consideration when using it in lab experiments. Further research is needed to fully understand the therapeutic potential and long-term effects of Ephenidine.
合成法
The synthesis of Ephenidine involves the reaction of 2-ethylbenzaldehyde with 4-methylpiperidine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with chloroacetyl chloride to produce Ephenidine. The purity of Ephenidine can be enhanced by recrystallization from ethanol.
科学的研究の応用
Ephenidine has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has shown promising results in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and chronic pain. Ephenidine has also been studied for its potential use as an anesthetic agent due to its dissociative properties.
特性
IUPAC Name |
N-(2-ethylphenyl)-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-13-6-4-5-7-14(13)16-15(18)17-10-8-12(2)9-11-17/h4-7,12H,3,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVYEGRQZOPHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-ethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5431931.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylacrylate](/img/structure/B5431942.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5431946.png)
![7-(2-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431952.png)
![methyl 2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5431960.png)

![5-{[{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-N,N-dimethyl-2-pyrimidinamine](/img/structure/B5431967.png)

![4-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5431980.png)
![methyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431992.png)
![5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5431998.png)
![1-(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5432000.png)
![N-(3-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5432017.png)
![3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide](/img/structure/B5432026.png)